molecular formula C18H20FNO3S B2602047 3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE CAS No. 1797317-92-0

3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE

Cat. No.: B2602047
CAS No.: 1797317-92-0
M. Wt: 349.42
InChI Key: HMBNUKNQEJOZRK-UHFFFAOYSA-N
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Description

3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE is a synthetic benzamide derivative designed for pharmaceutical and biochemical research. Its molecular structure, which incorporates a fluorinated benzamide core linked to a tetrahydropyran-thiophene moiety, is of significant interest in medicinal chemistry for the development of novel pharmacophores . Compounds within this chemical class are frequently investigated for their potential to exhibit a broad spectrum of biological activities, including serving as inhibitors for specific enzymes or protein targets . Researchers can leverage this chemical scaffold to explore structure-activity relationships (SAR), particularly focusing on the role of the fluorine atom and the methoxy group in influencing binding affinity and metabolic stability. The unique tetrahydropyran-thiophene side chain further provides a versatile structural motif that can be critical for interaction with hydrophobic pockets in target proteins. This compound is representative of a class of molecules studied for their potential in early-stage drug discovery projects, where amide groups are known to provide structural rigidity and defined orientation for pharmacophoric elements . It is intended for use in high-throughput screening assays, target validation studies, and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-22-15-5-4-13(11-14(15)19)17(21)20-12-18(6-8-23-9-7-18)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNUKNQEJOZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of the corresponding amine from the benzamide.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exerts its effects depends on its specific application:

Comparison with Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazol Derivatives)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are benzamide derivatives with 1,3,4-oxadiazol heterocycles . Key comparisons:

  • Heterocyclic Component : The target compound’s oxan-thiophene group contrasts with LMM5/LMM11’s oxadiazol rings. Thiophene’s sulfur atom may enhance lipophilicity and membrane permeability compared to LMM11’s furan (oxygen-based heterocycle).
  • Substituents: Both LMM5 and the target compound feature methoxy groups, but LMM5’s sulfamoyl substituent is absent in the target.

Table 1: Comparison of Benzamide Derivatives

Compound Core Structure Substituents Heterocycle Biological Activity (Source)
Target Compound Benzamide 3-Fluoro-4-methoxy Oxan-thiophene Not reported
LMM5 Benzamide 4-Methoxyphenylmethyl 1,3,4-Oxadiazol Antifungal activity
LMM11 Benzamide Furan-2-yl 1,3,4-Oxadiazol Antifungal activity

Triazole Derivatives ()

Compounds [7–9] from are 1,2,4-triazole derivatives with sulfonyl and 2,4-difluorophenyl groups . Key contrasts:

  • Fluorine Substitution : The target compound’s single 3-fluoro substituent differs from the 2,4-difluorophenyl groups in triazoles. Difluoro substitution increases lipophilicity and may enhance target affinity but reduce solubility.
  • Tautomerism : Triazoles [7–9] exhibit thione-thiol tautomerism, which influences their reactivity and binding modes . The target compound’s oxan-thiophene group lacks such tautomerism, suggesting more stable conformational properties.

Table 2: Fluorinated Substituent Effects

Compound Fluorine Position Electronic Effects Functional Impact
Target Compound 3-Fluoro Moderate electronegativity Enhanced metabolic stability
Triazoles [7–9] 2,4-Difluoro High lipophilicity Potential for increased potency

Heterocyclic and Sulfur-Containing Analogues

Thiophene vs. Furan ( and )

  • Thiophene (Target Compound) : Sulfur’s polarizability facilitates π-π interactions and metal coordination, improving binding to hydrophobic enzyme pockets.
  • Furan (LMM11) : Oxygen’s electronegativity enhances hydrogen-bonding capacity but reduces lipophilicity compared to thiophene .

Table 3: Heterocycle Comparison

Heterocycle Atom Lipophilicity (LogP)* Key Interactions
Thiophene S Higher π-π stacking, metal binding
Furan O Lower Hydrogen bonding

*Estimated based on substituent contributions.

Methoxy Group Positioning

The target compound’s 4-methoxy group is para to the benzamide linkage, whereas LMM5’s methoxy is part of a 4-methoxyphenylmethyl substituent. Para-substitution optimizes steric accessibility for target engagement compared to ortho/meta positions.

Biological Activity

3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a novel compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorine atom, a methoxy group, and a thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16FNO3S\text{C}_{15}\text{H}_{16}\text{FNO}_3\text{S}

This compound features:

  • A fluorine atom at the para position of the benzene ring.
  • A methoxy group at the meta position.
  • A thiophene ring connected through an oxane (tetrahydrofuran) moiety.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the methoxy and thiophene groups may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or biosynthesis of critical biomolecules.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

CompoundCell LineIC50 (µM)Reference
Compound AMCF-712.5
Compound BA54915.0
3-Fluoro CompoundMCF-7TBDOngoing Study

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

  • Study on Structural Analogues : A comparative study involving structurally similar compounds demonstrated that modifications in the substituents significantly impacted biological activity. The presence of fluorine was correlated with increased potency against certain tumor cell lines.
  • In Vivo Studies : Preliminary in vivo studies in animal models have shown that derivatives of this compound can reduce tumor size without significant toxicity, suggesting a favorable therapeutic index.

Q & A

Q. Optimization Tips :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
  • Catalysts : Palladium catalysts may improve coupling efficiency in thiophene-oxane synthesis.
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) is critical for isolating pure fractions .

Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the fluoro and methoxy groups on the benzamide (e.g., 19^19F NMR for fluorine environments).
  • Mass Spectrometry (HRMS) : Verify molecular weight and detect isotopic patterns from chlorine/fluorine atoms.
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases.
  • X-ray Crystallography : Resolve stereochemistry of the oxane-thiophene moiety if crystalline forms are obtainable .

Advanced: How does the substitution pattern (fluoro/methoxy) on the benzamide core influence biological activity compared to analogs?

Answer:
The 3-fluoro-4-methoxy substitution impacts:

  • Electron Withdrawal : The fluorine atom increases electrophilicity, potentially enhancing binding to electron-rich enzyme pockets.
  • Steric Effects : Methoxy groups at the 4-position may restrict rotational freedom, improving target selectivity.

Q. Structure-Activity Relationship (SAR) Insights :

  • Comparison to 4-Trifluoromethoxy Analogs : Replacements like 4-(trifluoromethoxy) (as in ) reduce metabolic stability but increase lipophilicity, affecting bioavailability.
  • Fluoro Positioning : 2- or 4-fluoro isomers (e.g., ) show varied potency in kinase assays, suggesting positional sensitivity .

Advanced: What methodologies can resolve contradictions in reported biological activities of structurally similar benzamides?

Answer:
Contradictions (e.g., kinase inhibition vs. activation) may arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardize assays using validated protocols (e.g., ADP-Glo™ Kinase Assay).
  • Off-Target Effects : Perform counter-screening against related kinases (e.g., PKA, PKC) to confirm specificity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonding with the oxane oxygen) .

Advanced: How can researchers investigate the compound’s potential as a selective kinase inhibitor?

Answer:
Stepwise Approach :

Enzyme Assays : Test inhibition against a kinase panel (e.g., EGFR, VEGFR2) using recombinant enzymes.

Cellular Validation : Measure IC50_{50} in cancer cell lines (e.g., HCT-116) with Western blotting to assess downstream phosphorylation.

Structural Studies : Co-crystallize the compound with target kinases to identify binding pockets (e.g., DFG-in/out conformations).

Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to evaluate resistance profiles .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:
Critical issues include:

  • Epimerization : The oxane-thiophene chiral center may racemize under high-temperature conditions. Mitigate by using low-temperature alkylation (<0°C).
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of benzamide to oxane-thiophene intermediate) to minimize dimerization.
  • Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

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